4-methoxy-N-(pentan-2-yl)aniline
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Overview
Description
4-methoxy-N-(pentan-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an alkyl chain (pentan-2-yl) attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pentan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxyaniline with 2-pentanone in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, optimization of reaction conditions, and the use of advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-(pentan-2-yl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The methoxy group and the alkyl chain contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
Uniqueness
4-methoxy-N-(pentan-2-yl)aniline is unique due to its specific structural features, such as the methoxy group and the pentan-2-yl chain. These features influence its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-methoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-5-10(2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
RJRVFFDCNPFSQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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